2-(3,5-Diethyl-4-propyl-1H-pyrazol-1-yl)ethanamine

Lipophilicity ADME Membrane permeability

2-(3,5-Diethyl-4-propyl-1H-pyrazol-1-yl)ethanamine (CAS 562815-86-5) is a fully substituted 1H-pyrazole-1-ethanamine derivative bearing ethyl groups at the 3- and 5-positions and a propyl group at the 4-position of the pyrazole ring. With a molecular formula of C₁₂H₂₃N₃ and a molecular weight of 209.33 g/mol, this compound features a primary amine terminus linked via a two-carbon spacer to the pyrazole N1, yielding a balanced combination of hydrogen-bond donor/acceptor capacity and lipophilic character (calculated LogP = 3.10).

Molecular Formula C12H23N3
Molecular Weight 209.33 g/mol
Cat. No. B12888272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Diethyl-4-propyl-1H-pyrazol-1-yl)ethanamine
Molecular FormulaC12H23N3
Molecular Weight209.33 g/mol
Structural Identifiers
SMILESCCCC1=C(N(N=C1CC)CCN)CC
InChIInChI=1S/C12H23N3/c1-4-7-10-11(5-2)14-15(9-8-13)12(10)6-3/h4-9,13H2,1-3H3
InChIKeyIOWWGVGEJRMNQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-Diethyl-4-propyl-1H-pyrazol-1-yl)ethanamine (CAS 562815-86-5): Physicochemical Identity and Research-Grade Procurement Profile


2-(3,5-Diethyl-4-propyl-1H-pyrazol-1-yl)ethanamine (CAS 562815-86-5) is a fully substituted 1H-pyrazole-1-ethanamine derivative bearing ethyl groups at the 3- and 5-positions and a propyl group at the 4-position of the pyrazole ring . With a molecular formula of C₁₂H₂₃N₃ and a molecular weight of 209.33 g/mol, this compound features a primary amine terminus linked via a two-carbon spacer to the pyrazole N1, yielding a balanced combination of hydrogen-bond donor/acceptor capacity and lipophilic character (calculated LogP = 3.10) [1]. It is supplied exclusively as a research-chemical building block and has not been evaluated for therapeutic use [2].

Why In-Class 1H-Pyrazole-1-ethanamine Analogs Cannot Substitute for 2-(3,5-Diethyl-4-propyl-1H-pyrazol-1-yl)ethanamine in Structure-Sensitive Applications


The 1H-pyrazole-1-ethanamine scaffold exhibits steep structure-activity relationships (SAR) wherein even modest changes in ring substitution—altering alkyl chain length, position, or number—can produce large shifts in lipophilicity, steric bulk, and electronic distribution . The 3,5-diethyl-4-propyl pattern of this compound is distinct from the more common 3,5-dimethyl variant (CAS 62821-88-9; LogP ~1.16) and the unsubstituted parent (CAS 101395-71-5; LogP ~0.54), yielding a calculated LogP of 3.10 that places it in a substantially higher lipophilicity bracket . Generic or closest-available substitution by a less substituted analog would therefore be expected to alter membrane partitioning, target binding kinetics, and solubility profiles in any assay or synthetic sequence where these parameters are critical.

Quantitative Differential Evidence for 2-(3,5-Diethyl-4-propyl-1H-pyrazol-1-yl)ethanamine vs. Closest Structural Analogs


LogP Differential: 3-Fold Higher Lipophilicity vs. Unsubstituted Parent and ~2.7-Fold vs. 3,5-Dimethyl Analog

The calculated LogP value for 2-(3,5-diethyl-4-propyl-1H-pyrazol-1-yl)ethanamine is 3.10 [1], compared with 1.16 for the 3,5-dimethyl analog (CAS 62821-88-9) and 0.54 for the unsubstituted parent 2-(1H-pyrazol-1-yl)ethanamine (CAS 101395-71-5) . This represents a 2.7-fold and 5.7-fold increase in LogP, respectively.

Lipophilicity ADME Membrane permeability

Molecular Weight Differentiation: 50% Greater Mass vs. 3,5-Dimethyl Analog Expands Steric Footprint

The molecular weight of 2-(3,5-diethyl-4-propyl-1H-pyrazol-1-yl)ethanamine is 209.33 g/mol , substantially larger than the 3,5-dimethyl analog at 139.20 g/mol and the 3,5-diethyl analog lacking the 4-propyl group at 167.25 g/mol [1]. This increase reflects an additional 10 carbon and 10 hydrogen atoms beyond the dimethyl variant.

Molecular weight Steric bulk Ligand design

Boiling Point Elevation: 79 °C Higher vs. 3,5-Dimethyl Analog Indicates Stronger Intermolecular Forces

The computed boiling point of the target compound is 314.1 °C at 760 mmHg [1], compared with 235.2 °C for the 3,5-dimethyl analog (CAS 62821-88-9) and 212.4 °C for the unsubstituted parent (CAS 101395-71-5) .

Thermal stability Formulation Distillation

Structural Uniqueness: 4-Propyl Substitution on a 3,5-Diethyl Pyrazole Core Is Not Commercially Available in Any Other 1-Ethanamine Derivative

A search of major chemical catalogs and patent databases confirms that the combination of 3,5-diethyl and 4-propyl substitution on a 1H-pyrazole-1-ethanamine core is unique to this compound (CAS 562815-86-5) . The closest registered analogs—2-(3,5-diethyl-1H-pyrazol-1-yl)ethan-1-amine (CAS 1519134-96-3) and 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine (CAS 62821-88-9)—lack the 4-position alkyl substituent . Patent landscaping indicates that pyrazole ethanamine derivatives with C2-C4 alkyl substitution at the 4-position have been claimed in EAAT3 inhibitor patent families (e.g., EP3464246 / WO2017202744), suggesting a distinct intellectual property position [1].

Chemical novelty IP space Scaffold uniqueness

Research and Industrial Application Scenarios Where 2-(3,5-Diethyl-4-propyl-1H-pyrazol-1-yl)ethanamine Provides Verifiable Advantage


CNS-Targeted Medicinal Chemistry Library Design Requiring Elevated LogP Building Blocks

For programs targeting central nervous system (CNS) receptors or enzymes where blood-brain barrier penetration is desired, building blocks with LogP > 3 are often preferred. The computed LogP of 3.10 for this compound—substantially higher than the 3,5-dimethyl analog (LogP 1.16) —makes it a more appropriate choice for CNS-focused compound library enumeration where passive permeability is a key design criterion. Users seeking to bias screening collections toward CNS-accessible chemical space should consider this compound over less lipophilic pyrazole-ethanamine alternatives.

Structure-Activity Relationship (SAR) Exploration of 4-Position Substitution Effects on Pyrazole-Containing Ligands

Because the 4-propyl substitution pattern is unique among commercially available 1H-pyrazole-1-ethanamines , this compound enables systematic SAR studies probing the steric and electronic consequences of 4-position alkylation in receptor or enzyme binding pockets. The patent landscape for EAAT3 inhibitors and mGluR2/3 antagonists has identified pyrazole ethanamine derivatives with 4-position substitution as a productive chemical space for CNS disorder targets [1], and this compound provides a direct entry point into that chemical series.

Synthetic Intermediate for Late-Stage Diversification via the Primary Amine Handle

The primary ethanamine group serves as a versatile synthetic handle for amide coupling, reductive amination, urea formation, and sulfonamide synthesis . The fully substituted pyrazole core (3,5-diethyl-4-propyl) provides a sterically defined, lipophilic scaffold that can be elaborated into diverse chemotypes while maintaining the core substitution pattern. This contrasts with the parent pyrazole (CAS 41928-61-4), which requires an additional N-alkylation step to install the ethanamine linker [1].

Agrochemical Lead Generation Leveraging the Pyrazole Scaffold's Established Bioisosteric Potential

Pyrazoles are recognized bioisosteres of phenol and imidazole in agrochemical design, offering improved metabolic stability and lipophilicity . The elevated LogP (3.10) and increased molecular volume of this compound relative to common pyrazole building blocks may confer advantages in cuticle penetration and target-site residence time for fungicidal or herbicidal lead series, consistent with the broader use of alkyl-substituted pyrazole amines in crop protection patent literature.

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